molecular formula C12H16O3 B453970 2-(3,4-Dimethylphenoxy)butanoic acid CAS No. 25140-78-7

2-(3,4-Dimethylphenoxy)butanoic acid

Cat. No. B453970
CAS RN: 25140-78-7
M. Wt: 208.25g/mol
InChI Key: PNWGQBBWAMFZBY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)butanoic acid is a chemical compound with the CAS Number 25140-78-7 . Its molecular weight is 208.26 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16O3/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Synthesis of New Chemical Compounds : A study by Hogale, Shirke, and Kharade (1995) described the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones using 2-(2,4-Dimethylphenoxy)propionic acid, a compound similar to 2-(3,4-Dimethylphenoxy)butanoic acid. This research shows the potential of such compounds in the synthesis of new chemical structures (Hogale, Shirke, & Kharade, 1995).

  • Solubility Studies in Binary Solvent Mixtures : Domańska (1988) reported on the solubility of 3,4-dimethylphenol, a structurally related compound, in binary mixtures of ethyl acetate with alcohols. This research provides insights into the solubility characteristics of similar compounds in various solvents, which is crucial for pharmaceutical and industrial applications (Domańska, 1988).

  • Optical Gating of Photosensitive Synthetic Ion Channels : A study by Ali et al. (2012) utilized 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound related to this compound, to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. This research has implications for the development of light-induced controlled release systems, sensing, and information processing (Ali et al., 2012).

  • Synthesis and Antioxidant Properties : Research by Dovbnya et al. (2022) explored the synthesis of new compounds using 3,4-dimethoxyphenyl-1,2,4-triazoles, which are structurally related to this compound, and evaluated their antioxidant activity. This indicates the potential use of similar compounds in developing antioxidants (Dovbnya et al., 2022).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGQBBWAMFZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390583
Record name 2-(3,4-dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25140-78-7
Record name 2-(3,4-dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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